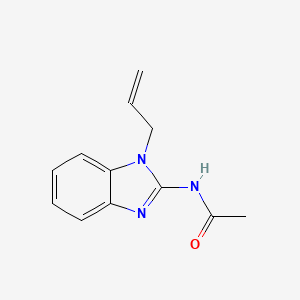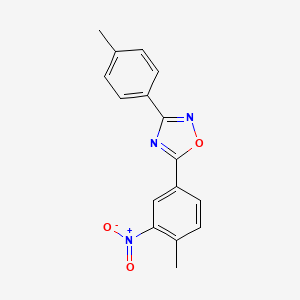
5-(4-methyl-3-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-methyl-3-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole, also known as MNPO, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications. MNPO is a member of the oxadiazole family, which has been extensively studied for their diverse biological activities.
Mechanism of Action
The mechanism of action of 5-(4-methyl-3-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes. 5-(4-methyl-3-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been shown to induce apoptosis in cancer cells by modulating the expression of various genes and proteins. Additionally, 5-(4-methyl-3-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
5-(4-methyl-3-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective activities. 5-(4-methyl-3-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. Additionally, 5-(4-methyl-3-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been shown to protect against oxidative stress by scavenging free radicals and enhancing antioxidant defense systems. 5-(4-methyl-3-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has also been investigated for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease, due to its ability to protect against neuronal damage.
Advantages and Limitations for Lab Experiments
5-(4-methyl-3-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has several advantages for use in laboratory experiments, including its high potency, low toxicity, and ease of synthesis. However, 5-(4-methyl-3-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole also has some limitations, including its limited solubility in water and some organic solvents, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 5-(4-methyl-3-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole, including its potential use in drug development, material science, and environmental remediation. 5-(4-methyl-3-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been shown to exhibit potent anticancer activity, and further studies are needed to determine its potential as a therapeutic agent for cancer treatment. Additionally, 5-(4-methyl-3-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been investigated for its potential use in the development of new materials, such as organic light-emitting diodes and solar cells. Finally, 5-(4-methyl-3-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been shown to exhibit potential for use in environmental remediation, such as the removal of heavy metals from contaminated water sources.
Synthesis Methods
5-(4-methyl-3-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can be synthesized using various methods, including the reaction of 4-methyl-3-nitrobenzohydrazide with 4-methylbenzoyl chloride in the presence of triethylamine. The resulting intermediate is then cyclized to form 5-(4-methyl-3-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole. Other methods include the reaction of 4-methyl-3-nitrophenylhydrazine with 4-methylbenzoyl isothiocyanate in the presence of potassium carbonate.
Scientific Research Applications
5-(4-methyl-3-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been investigated for its potential use in various scientific fields, including medicinal chemistry, material science, and organic synthesis. 5-(4-methyl-3-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been shown to exhibit potent antimicrobial, antifungal, and anticancer activities. Additionally, 5-(4-methyl-3-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been used as a fluorescent probe for the detection of metal ions and as a catalyst in organic reactions.
properties
IUPAC Name |
5-(4-methyl-3-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-10-3-6-12(7-4-10)15-17-16(22-18-15)13-8-5-11(2)14(9-13)19(20)21/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAPBXATBWQGFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methyl-3-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



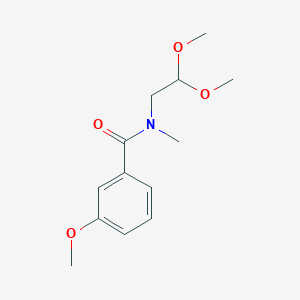


![N-[4-(aminosulfonyl)phenyl]-5-ethyl-2-furamide](/img/structure/B5856812.png)
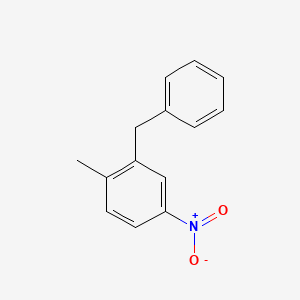

![6-[(1-naphthylmethyl)thio]-9H-purin-2-amine](/img/structure/B5856835.png)


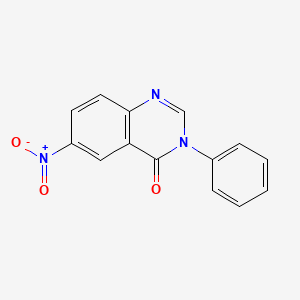
![2-isopropyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5856877.png)
